ACC1 Inhibitory Potency Comparison
In recombinant human ACC1 inhibition assays, 2‑(Acetylamino)‑2‑(3‑(4‑chlorophenyl)‑3‑oxopropyl)malonic acid exhibits an IC₅₀ of 17 nM, placing its potency between that of the more active Example 76 (IC₅₀ 5.6 nM) and the less active Example 48 (IC₅₀ 30 nM) [1][2]. The 1.8‑fold lower potency relative to Example 76 is offset by a 1.8‑fold gain over Example 48, indicating that the 4‑chlorophenyl‑oxopropyl group confers intermediate ACC1 affinity within this chemical series.
| Evidence Dimension | ACC1 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | Example 76: 5.6 nM; Example 48: 30 nM |
| Quantified Difference | 3.0‑fold less potent than Example 76; 1.8‑fold more potent than Example 48 |
| Conditions | Recombinant human ACC1, [¹⁴C]malonyl‑CoA synthesis assay, pH 7.5, preincubation 10 min (BindingDB assay ID 2, entry 50043347) |
Why This Matters
This intermediate potency distinguishes the compound as a useful midpoint reference for SAR studies, enabling researchers to map how the 4‑chlorophenyl substituent modulates ACC1 affinity relative to aminoquinoline (Example 76) and methoxyquinoline (Example 48) analogs.
- [1] BindingDB, BDBM50439639 (US8993586, Example 64): ACC1 IC₅₀ 17 nM. View Source
- [2] BindingDB, BDBM50439643 (US8993586, Example 76): ACC1 IC₅₀ 5.6 nM; BDBM152870 (Example 48): ACC1 IC₅₀ 30 nM. View Source
